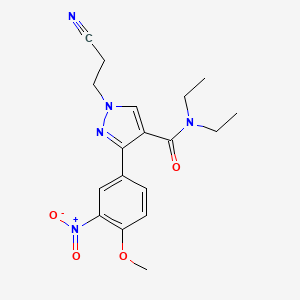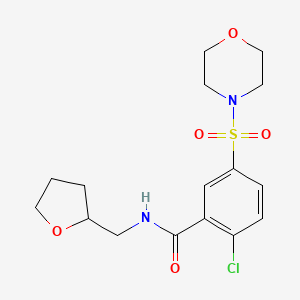![molecular formula C19H22FN3O B5203124 N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine, also known as FP-3, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. The purpose of
科学的研究の応用
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been studied for its potential in various scientific research applications, including drug addiction, Parkinson's disease, and schizophrenia. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. In Parkinson's disease, this compound has been shown to improve motor function in animal models, suggesting that it may be a potential treatment for this disorder. In schizophrenia, this compound has been shown to improve cognitive function in animal models, suggesting that it may be a potential treatment for cognitive deficits associated with this disorder.
作用機序
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By blocking the activity of dopamine at D3 receptors, this compound can modulate these functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. In addition, this compound has been shown to modulate the release of dopamine in the brain, suggesting that it may have potential in the treatment of dopamine-related disorders.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target D3 receptors. This can be useful in studying the role of D3 receptors in various functions. One limitation of using this compound in lab experiments is that it may have off-target effects, which means it may affect other receptors or functions in addition to D3 receptors.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. One direction is to further explore its potential in the treatment of drug addiction, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential in other dopamine-related disorders, such as depression and anxiety. Additionally, future research could focus on developing more selective and potent D3 receptor antagonists, which could have even greater potential in scientific research and clinical applications.
合成法
The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 2-pyridinecarboxaldehyde to form 4-fluoro-N-(2-pyridyl)aniline. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
特性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-15-6-8-17(9-7-15)22-18-5-3-13-23(14-18)19(24)11-10-16-4-1-2-12-21-16/h1-2,4,6-9,12,18,22H,3,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWKMJIPWMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)


![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
